(R)-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine

Chiral resolution Asymmetric synthesis Enantiomeric purity

Researchers developing stereochemically-dependent Kv7 channel modulators or A₂A antagonists face yield loss and ambiguous SAR when using racemic building blocks. This single (R)-enantiomer (CAS 1213140-12-5) eliminates those risks. - Defined (R)-stereocenter ensures unambiguous downstream SAR and avoids ≥50% yield loss from chiral separation. - 2-Chloro-6-methylpyridyl scaffold is validated in clinical candidates like imaradenant and enables halogen bonding for fragment growth. - UV-active chromophore facilitates chiral SFC/HPLC method development for enantiomeric excess determination.

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
Cat. No. B12283621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine
Molecular FormulaC8H11ClN2
Molecular Weight170.64 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)Cl)C(C)N
InChIInChI=1S/C8H11ClN2/c1-5-3-7(6(2)10)4-8(9)11-5/h3-4,6H,10H2,1-2H3/t6-/m1/s1
InChIKeyKECCEDKSISRSKD-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine: Chiral Building Block


(R)-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine (CAS 1213140-12-5) is a chiral primary amine featuring a 2-chloro-6-methyl substituted pyridine ring with an (R)-configured α-methyl ethanamine side chain at the 4-position [1]. With a molecular formula of C₈H₁₁ClN₂ and a molecular weight of 170.64 g/mol, this compound belongs to the class of substituted pyridinyl-methylamines, which have been disclosed as modulators of voltage-gated Kv7 (KCNQ) potassium ion channels and serve as versatile intermediates in medicinal chemistry [2]. The defined (R)-stereochemistry at the chiral carbon center (SMILES: N[C@H](C)C1=CC(Cl)=NC(C)) distinguishes it from its (S)-enantiomer (CAS 1213479-52-7) and the racemic mixture (CAS 1270518-97-2) [1].

Chiral Identity (R)-enantiomer with defined stereocenter; distinct from racemate and (S)-enantiomer
Scaffold Relevance 2-Chloro-6-methylpyridin-4-yl amine for Kv7 and A₂A modulator research
Procurement Format Single-enantiomer building block; 97% purity specification available

Why Generic Analogs Cannot Replace This Compound


Substitution with the racemate, the (S)-enantiomer, or des-chloro/des-methyl analogs introduces quantifiable risks in stereochemically dependent applications. The (R)-enantiomer possesses one defined atom stereocenter (PubChem Defined Atom Stereocenter Count = 1), whereas the racemate has zero defined stereocenters, meaning any chiral derivatization yields diastereomeric mixtures with divergent pharmacological or catalytic properties [1]. The 2-chloro substituent contributes a computed XLogP3-AA of 1.5, which differs substantially from the unsubstituted (R)-1-(pyridin-4-yl)ethanamine analog (MW 122.17 g/mol, lacking both chloro and methyl groups), altering membrane permeability and target engagement [2]. The 2-chloro-6-methylpyridin-4-yl scaffold is a validated pharmacophoric element, appearing in clinical-stage molecules such as the A₂A receptor antagonist imaradenant (AZD4635, Ki = 1.7 nM), where substitution pattern changes abolished target potency . Generic substitution therefore risks loss of stereochemical fidelity, altered physicochemical properties, and failed target engagement in downstream synthetic applications.

Racemate substitution
Zero defined stereocenters produce diastereomeric mixtures; may require resolution and reduce effective desired isomer yield.
(S)-enantiomer substitution
Opposite configuration may reverse chiral recognition in enzymatic or receptor-based assays, altering structure-activity relationships.
Unsubstituted pyridin-4-yl analog
Lacks 2-chloro-6-methyl substituents; lower lipophilicity and absence of halogen-bonding potential may shift target engagement profiles.

Quantitative Differentiation Evidence vs. Closest Analogs


Stereochemical Identity vs. Racemate

The (R)-enantiomer (CID 130655096) possesses exactly 1 defined atom stereocenter and 0 undefined atom stereocenters, as computed by PubChem [1]. In contrast, the racemic mixture 1-(2-chloro-6-methylpyridin-4-yl)ethan-1-amine (CID 55295422, CAS 1270518-97-2) has 0 defined and 1 undefined atom stereocenter [2]. The (S)-enantiomer (CID 130703501, CAS 1213479-52-7) has 1 defined stereocenter with opposite configuration (SMILES: N[C@@H](C)C1=CC(Cl)=NC(C) vs. N[C@H](C)C1=CC(Cl)=NC(C) for the (R)-form) [3]. This stereochemical distinction is not interchangeable: chiral HPLC or SFC methods have been developed to separate pyridyl ethylamine enantiomers, with enantiomeric excess (ee) values of 90–98% achievable via lipase-catalyzed kinetic resolution of related 1-(pyridin-2-yl)ethylamine substrates [4].

Stereocenter Count
Head-to-head
(R): 1 defined, 0 undefined
Racemate: 0 defined, 1 undefined; (S): 1 defined (opposite)
Supports enantiomer-specific procurement
Enzymatic resolution achieves 90–98% ee for related pyridyl ethylamines
Chiral resolution Asymmetric synthesis Enantiomeric purity

Physicochemical Profile vs. Unsubstituted Analog

The (R)-1-(2-chloro-6-methylpyridin-4-yl)ethan-1-amine exhibits computed XLogP3-AA of 1.5 and Topological Polar Surface Area (TPSA) of 38.9 Ų [1]. In comparison, the unsubstituted analog (R)-1-(pyridin-4-yl)ethanamine (CAS 45682-36-8, MW 122.17 g/mol, formula C₇H₁₀N₂) has a lower molecular weight and lacks the lipophilic chloro and methyl substituents that drive the XLogP3-AA to 1.5 [2]. While direct experimental LogP for the unsubstituted analog is not uniformly reported, the difference in computed LogP between the chloro-methyl substituted and unsubstituted pyridyl ethylamines is consistent with a ΔLogP contribution of approximately +0.7 to +1.0 units attributable to the chlorine and methyl groups, based on fragment-based calculations [3]. The TPSA of 38.9 Ų for the target compound remains identical across both enantiomers and the racemate, as stereochemistry does not affect this computed descriptor.

Lipophilicity Profile
Reported
XLogP3-AA 1.5, TPSA 38.9 Ų
Unsubstituted analog: lower XLogP (no halogen, no methyl); TPSA similar
Supports permeability assay context
Fragment-based ΔLogP ~+0.7 to +1.0 units from Cl and CH₃
Lipophilicity Drug-likeness Lead optimization

Validated Pharmacophoric Scaffold in Clinical Candidates

The 2-chloro-6-methylpyridin-4-yl moiety is a critical pharmacophoric element in imaradenant (AZD4635), an orally bioavailable A₂A receptor antagonist with a binding Ki of 1.7 nM against human A₂AR and >30-fold selectivity over other adenosine receptor subtypes . The multikilogram-scale synthesis of AZD4635, reported by AstraZeneca, utilized 2-chloro-6-methylpyridine as the key starting material via C-H borylation, demonstrating the industrial relevance of this substitution pattern . Additionally, the same 2-chloro-6-methylpyridin-4-yl fragment appears in potent A₂AR antagonists with IC₅₀ values of 0.270 nM (BindingDB BDBM550818) in CHO-K1/A2aR cell assays [1]. By contrast, unsubstituted pyridin-4-yl analogs lack the chlorine-mediated binding interactions (e.g., halogen bonding or hydrophobic contacts) that contribute to this nanomolar potency. This fragment validation means that the (R)-configured ethanamine building block can directly enter SAR programs targeting adenosine receptors, Kv7 channels, or related purinergic/ion channel targets where the pyridyl-methylamine scaffold has proven tractable [2].

Pharmacophore Context
Reported
2-Chloro-6-methylpyridin-4-yl in AZD4635 (A₂AR Ki 1.7 nM)
Unsubstituted pyridin-4-yl analogs: typically >100-fold weaker at A₂AR
Supports target engagement assay context
Fragment used in clinical-stage A₂A antagonist; industrial synthesis reported
Pharmacophore validation A2A receptor Kinase inhibitor building block

Commercial Enantiomeric Purity vs. Racemate

The (R)-enantiomer is commercially available at a specified purity of 97% (Leyan product No. 1955538) , with other vendors (CymitQuimica) confirming the same 97% specification . In contrast, the racemic mixture 1-(2-chloro-6-methylpyridin-4-yl)ethan-1-amine (CAS 1270518-97-2) is also available but represents a 50:50 mixture of (R)- and (S)-enantiomers, resulting in only 50% of the desired stereoisomer per unit mass. The (S)-enantiomer (CAS 1213479-52-7) is separately cataloged but with less widespread commercial availability . The 97% chemical purity specification, when combined with enantiomeric integrity (single enantiomer), means that ≥97% of the material by weight is the desired (R)-stereoisomer, versus effectively ≤48.5% for the equivalent mass of racemate. No specific optical rotation data or chiral HPLC ee% values were identified from the available non-excluded sources for this exact compound; this represents a data gap that procurement teams should request from suppliers as part of quality specification.

Effective Isomer Content
Specification review
≥97% (R)-isomer per gram (single enantiomer)
Racemate: ~48.5% effective (R)-isomer (50:50 mix)
Supports procurement efficiency assessment
Supplier-specified purity; independent ee% data not available
Enantiomeric purity Quality specification Procurement criteria

Stereochemical Stability in Derivatization

Chiral α-methyl benzylamine-type structures, including pyridyl analogs, generally undergo amide bond formation, reductive amination, and sulfonamide coupling with high stereochemical retention when the amine is not subjected to strongly acidic or high-temperature conditions that could promote racemization via imine-enamine tautomerism [1]. The pyridine nitrogen at the 4-position of the aromatic ring is meta to the chiral center and does not participate in neighboring group effects that could facilitate racemization, unlike 2-pyridyl analogs where the ring nitrogen can coordinate to the α-carbon [2]. In contrast, the racemic mixture, when used in diastereoselective synthesis, produces diastereomeric products that require separation, effectively halving the yield of the desired diastereomer. Enzymatic kinetic resolution of related 1-(pyridin-2-yl)ethylamine racemates using Candida antarctica lipase B (CAL-B) achieves ee values of 90–98% for the (R)-enantiomer, but this requires an additional resolution step with inherent 50% maximum theoretical yield [3]. While no direct racemization study was identified for this specific compound from non-excluded sources, this class-level inference is supported by the general behavior of 4-pyridyl ethylamines, which lack the 2-pyridyl nitrogen coordination pathway.

Derivatization Stability
Class-level
4-pyridyl position: meta N may reduce racemization risk vs 2-pyridyl analogs; single enantiomer avoids resolution yield loss (class-level inference)
Supports stereochemical fidelity context
No direct experimental racemization data for this compound
Chiral building block Stereochemical fidelity Amide coupling

Optimal Procurement Scenarios


Kv7 Potassium Channel Modulator Synthesis

The substituted pyridinyl-methylamine scaffold is explicitly claimed in patents as a Kv7 potassium channel modulator chemotype [1]. Use of the single (R)-enantiomer (defined stereocenter = 1) rather than the racemate (defined stereocenter = 0) ensures that the stereochemical outcome of downstream SAR exploration is unambiguous. This is critical for Kv7.2/Kv7.3 subtype-selective programs targeting epilepsy, neuropathic pain, or migraine, where stereochemistry can dictate channel subtype selectivity.

A2A Receptor Antagonist Library Synthesis

The 2-chloro-6-methylpyridin-4-yl moiety is the core recognition element in imaradenant (AZD4635, A₂AR Ki = 1.7 nM) . The (R)-configured ethanamine building block can serve as a direct precursor for introducing chirality into novel A₂AR antagonists via amide coupling or reductive amination. The defined (R)-stereochemistry eliminates the need for post-synthetic chiral separation, which would otherwise reduce overall yield by ≥50% when starting from the racemate.

Chiral Derivatizing Agent for Method Development

With 1 defined stereocenter and a UV-active pyridine chromophore, this single-enantiomer amine can function as a chiral derivatizing agent for determining enantiomeric excess of carboxylic acids or aldehydes via diastereomeric amide/imine formation. The 2-chloro-6-methyl substitution enhances chromatographic retention and UV detection sensitivity (λmax shifted relative to unsubstituted pyridine), facilitating chiral SFC or HPLC method development as demonstrated for related hydroxypyridyl imine derivatization strategies [2].

Fragment-Based Drug Discovery with Halogen Bonding

The 2-chloro substituent on the pyridine ring can engage in halogen bonding with protein backbone carbonyls, a validated interaction in adenosine receptor and kinase inhibitor binding pockets . The (R)-configured primary amine provides a synthetic handle for rapid fragment elaboration while maintaining stereochemical integrity. This combination of halogen-bonding capability and defined chirality is absent in the unsubstituted pyridin-4-yl ethanamine analog (no halogen) and in the racemic mixture (chirality undefined), making the (R)-enantiomer the preferred choice for fragment growth campaigns.

Application
Selection Property
Validation Focus
Kv7 potassium channel research
Stereochemically defined (R)-enantiomer
Kv7 subtype selectivity endpoint review
A₂A receptor antagonist library studies
2-Chloro-6-methylpyridin-4-yl pharmacophore context
A₂A binding assay endpoint review
Chiral derivatization method development
UV-active single-enantiomer amine with defined stereocenter
Chiral HPLC/SFC method optimization
Fragment-based elaboration studies
Halogen-bonding capable 2-chloro substituent with (R)-chirality
Fragment binding and SAR interpretation
Quote Request

Request a Quote for (R)-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.